Albac

Description

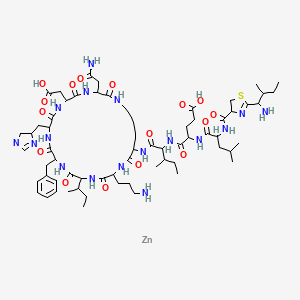

The exact mass of the compound Bacitracin zinc is 1485.678083 g/mol and the complexity rating of the compound is 2950. The solubility of this chemical has been described as Insoluble in water. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[[2-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[1-[[3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-butan-2-yl-6-(carboxymethyl)-9-(4H-imidazol-4-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;zinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H103N17O16S.Zn/c1-9-35(6)52(69)66-81-48(32-100-66)63(97)76-43(26-34(4)5)59(93)74-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)75-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-72-39)77-60(94)44(27-38-18-13-12-14-19-38)80-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)73-56(40)90;/h12-14,18-19,31,33-37,39-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,71,89)(H,73,90)(H,74,93)(H,75,98)(H,76,97)(H,77,94)(H,78,96)(H,79,95)(H,80,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88); | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNOBVJFKSQBBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3C=NC=N3)CC4=CC=CC=C4.[Zn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H103N17O16SZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1405-87-4 (Parent) | |

| Record name | Bacitracin zinc [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001405896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

1488.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble in water | |

| Record name | Bacillus subtilis | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

26-29 lb/cu ft | |

| Record name | Bacillus subtilis | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dry off-white to tan solid | |

CAS No. |

1405-89-6, 68038-70-0 | |

| Record name | Bacitracin zinc [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001405896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bacillus subtilis | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bacillus subtilis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bacillus subtilis | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Discovery and Elucidation of Bacitracin: A Technical Guide

Published: October 30, 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of bacitracin, a polypeptide antibiotic that has been a mainstay in topical antibacterial therapy for decades. It is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the seminal experiments that led to its isolation and characterization. This document details the original experimental protocols, presents historical data on its antimicrobial spectrum, and visualizes the key processes and pathways involved in its discovery and function.

Introduction

The discovery of bacitracin in 1945 marked a significant advancement in the burgeoning field of antibiotics, occurring in the wake of penicillin's widespread introduction.[1] Isolated from a unique strain of Bacillus subtilis (later identified as Bacillus licheniformis), this antibiotic emerged from a clinical observation and quickly demonstrated potent activity, particularly against Gram-positive bacteria.[1] Unlike penicillin, bacitracin's complex polypeptide structure and distinct mechanism of action provided a new avenue for combating bacterial infections. However, its significant nephrotoxicity when administered systemically has largely confined its use to topical applications, where it remains a common component of over-the-counter antibiotic ointments.[1][2] This guide revisits the foundational research that established bacitracin as a valuable therapeutic agent.

The Discovery and History of Bacitracin

The story of bacitracin began in 1943 at the Columbia University College of Physicians and Surgeons.[3][4][5] Bacteriologist Balbina Johnson, working in the laboratory of surgeon Dr. Frank L. Meleney, was investigating bacterial infections in surgical wounds.[4][5]

A culture was taken from a compound tibial fracture of a seven-year-old girl named Margaret Tracy.[1][3] Johnson observed that the growth of pyogenic cocci in the culture was inhibited by a strain of a Gram-positive, spore-forming bacillus.[1] This particular strain, named "Tracy I," was found to produce a filterable substance with potent antibacterial properties.[1] The antibiotic was aptly named "bacitracin," a portmanteau of "Bacillus" and "Tracy."[1]

The initial findings were published in the journal Science in 1945.[6] Following its discovery, further research focused on the production, purification, and clinical application of bacitracin. By 1948, it had received approval from the U.S. Food and Drug Administration (FDA) for therapeutic use.[1][2] Early clinical trials demonstrated its efficacy in treating various surgical and skin infections.

Data Presentation: Antimicrobial Spectrum of Early Bacitracin

The initial investigations by Johnson, Anker, and Meleney demonstrated that bacitracin was primarily effective against Gram-positive bacteria. The following table summarizes the in vitro susceptibility of various clinically significant microorganisms to early preparations of bacitracin, as reported in the years following its discovery. The data is presented in units per milliliter (U/mL), which was the standard measure of potency before the widespread adoption of minimum inhibitory concentration (MIC) in micrograms per milliliter (µg/mL).

| Bacterial Species | Strain | Susceptibility (U/mL) | Gram Stain | Reference |

| Staphylococcus aureus | Multiple | 0.007 - 0.5 | Positive | [6] |

| Streptococcus pyogenes | Group A | 0.004 - 0.1 | Positive | [6] |

| Streptococcus pneumoniae | Type I, II, III | 0.015 - 0.06 | Positive | [6] |

| Clostridium welchii (perfringens) | Gas gangrene isolates | 0.03 - 0.25 | Positive | [6] |

| Neisseria gonorrhoeae | Multiple | 0.015 - 0.5 | Negative | [6] |

| Neisseria meningitidis | Multiple | 0.03 - 0.5 | Negative | [6] |

| Escherichia coli | Multiple | > 10.0 | Negative | [6] |

| Pseudomonas aeruginosa | Multiple | > 10.0 | Negative | [6] |

| Proteus vulgaris | Multiple | > 10.0 | Negative | [6] |

Experimental Protocols

The following protocols are reconstructed based on the methodologies described in the foundational papers on bacitracin and common microbiological practices of the 1940s.

Isolation of the Bacitracin-Producing Organism ("Tracy I" Strain)

-

Sample Collection: Debrided tissue from the infected wound was collected aseptically.

-

Direct Smear: A portion of the tissue was used to prepare a Gram stain to identify the microorganisms present. This initial observation revealed the presence of both pyogenic cocci and a large, Gram-positive bacillus.

-

Primary Culture: The tissue was streaked onto blood agar plates. Plates were incubated aerobically at 37°C for 24-48 hours.

-

Observation of Antagonism: After incubation, zones of inhibition were observed around the colonies of the Bacillus species, where the growth of staphylococcal and streptococcal colonies was suppressed.

-

Isolation and Purification: Colonies of the Bacillus strain exhibiting this antagonistic property were selected and subcultured onto fresh agar plates to obtain a pure culture. This pure isolate was designated the "Tracy I" strain.

Production and Extraction of Crude Bacitracin

-

Inoculum Preparation: A pure culture of the "Tracy I" strain was inoculated into a flask of nutrient broth and incubated at 37°C for 24 hours to generate a seed culture.

-

Fermentation: The seed culture was used to inoculate a larger volume of a suitable liquid medium (e.g., tryptone-soybean digest broth). The culture was incubated at 37°C for 3-5 days under stationary conditions to allow for the production and accumulation of the antibiotic.

-

Cell Removal: The culture broth was passed through a Seitz filter to remove bacterial cells and spores, yielding a cell-free filtrate containing the crude bacitracin.

-

Concentration (Optional): The cell-free filtrate could be concentrated under vacuum at a low temperature to increase the potency of the antibiotic solution.

In Vitro Antibiotic Susceptibility Testing (Serial Dilution Method)

-

Preparation of Bacitracin Stock: A stock solution of the crude bacitracin filtrate was prepared and its potency was standardized into arbitrary "units." A unit was typically defined as the amount of antibiotic that would produce a specific-sized zone of inhibition against a standard test organism.

-

Serial Dilution: A series of two-fold dilutions of the bacitracin stock solution were prepared in sterile nutrient broth in test tubes.

-

Inoculation: Each tube was inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus). A control tube containing no bacitracin was also inoculated.

-

Incubation: The tubes were incubated at 37°C for 18-24 hours.

-

Determination of Endpoint: The lowest concentration of bacitracin (in U/mL) that completely inhibited the visible growth of the bacteria was recorded as the minimum inhibitory concentration.

Mechanism of Action

Bacitracin exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. Specifically, it inhibits the dephosphorylation of C55-isoprenyl pyrophosphate (also known as bactoprenol pyrophosphate).[1] This lipid carrier is essential for transporting peptidoglycan precursors (N-acetylmuramic acid and N-acetylglucosamine) from the cytoplasm across the cell membrane to the growing cell wall.

By binding to the C55-isoprenyl pyrophosphate, bacitracin prevents its recycling back to its active monophosphate form. This halt in the carrier molecule cycle leads to a depletion of available carriers, thereby stopping the synthesis of new peptidoglycan. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

References

- 1. Bacitracin - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. NewYork-Presbyterian | The Discovery of Bacitracin [healthmatters.nyp.org]

- 4. library-archives.cumc.columbia.edu [library-archives.cumc.columbia.edu]

- 5. Bacitracin Turns 80! | ColumbiaDoctors [columbiadoctors.org]

- 6. BACITRACIN: A NEW ANTIBIOTIC PRODUCED BY A MEMBER OF THE B. SUBTILIS GROUP - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Properties of Zinc Bacitracin in Veterinary Medicine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc bacitracin, a polypeptide antibiotic complex produced by Bacillus licheniformis, has been a cornerstone in veterinary medicine for decades. Its multifaceted properties as a therapeutic agent against specific enteric pathogens and as a performance-enhancing feed additive have rendered it a valuable tool in poultry, swine, and cattle production. This technical guide provides a comprehensive overview of the core pharmacological properties of zinc bacitracin, with a focus on its mechanism of action, in vitro activity, pharmacokinetic and pharmacodynamic profiles, and clinical applications in veterinary species. The information is presented to aid researchers, scientists, and drug development professionals in understanding the scientific basis for its use and to inform future research and development endeavors.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Bacitracin exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and resisting osmotic pressure.[1] The primary target of bacitracin is the C55-isoprenyl pyrophosphate (IPP), a lipid carrier molecule responsible for transporting peptidoglycan precursors from the cytoplasm to the exterior of the cell membrane.[2][3][4]

The synthesis of peptidoglycan is a multi-step process:

-

Cytoplasmic Synthesis: Precursors, including N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) linked to a pentapeptide, are synthesized in the cytoplasm.[2][5]

-

Membrane Translocation: The NAM-pentapeptide precursor is transferred to the lipid carrier, bactoprenol phosphate, forming Lipid I. The addition of NAG results in the formation of Lipid II. This Lipid II complex is then "flipped" across the cell membrane.

-

Extracellular Polymerization and Cross-linking: Outside the cell, the disaccharide-pentapeptide monomer is added to the growing peptidoglycan chain. The bactoprenol pyrophosphate is then dephosphorylated back to bactoprenol phosphate, allowing it to return to the cytoplasm to transport another precursor molecule.

Bacitracin, in the presence of a divalent cation like zinc, forms a stable complex that binds to the C55-isoprenyl pyrophosphate.[1] This binding inhibits the dephosphorylation of the lipid carrier, effectively trapping it in its pyrophosphate form on the exterior of the cell membrane.[2][3][4] Consequently, the recycling of the lipid carrier is halted, preventing the transport of new peptidoglycan precursors to the growing cell wall. This disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death.

In Vitro Antimicrobial Activity

The primary spectrum of activity for zinc bacitracin is against Gram-positive bacteria. Its efficacy against key veterinary pathogens, particularly Clostridium perfringens, the causative agent of necrotic enteritis in poultry, is well-documented. The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's in vitro potency.

| Pathogen | Animal Origin | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Clostridium perfringens | Rabbit | 123 | ≤0.5 | 0.5 | ≤0.5 - 16 | [1] |

| Clostridium perfringens | Poultry, Swine, Calves | 95 | - | - | Acquired resistance detected in some poultry and bovine isolates | [6] |

| Clostridium perfringens | Rabbit | - | - | - | 0.5 - 16.0 | [7] |

| Enterococcus faecium | Poultry, Swine, Cattle | - | - | - | Resistance is common | [3] |

| Staphylococcus aureus | - | - | - | - | Occasional resistance | [3] |

| Streptococcus pyogenes | - | - | - | - | Highly susceptible | [3] |

Note: MIC values can vary based on the testing methodology (e.g., agar dilution vs. broth microdilution) and the specific strains of bacteria being tested. The lack of standardized reference methodology for bacitracin susceptibility testing has been a noted challenge.[3]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)

The determination of MIC values for zinc bacitracin against veterinary pathogens typically follows standardized procedures outlined by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a commonly used technique.

Methodology Overview:

-

Isolate and Identify: The bacterial pathogen of interest is isolated from a clinical sample and identified to the species level.

-

Prepare Inoculum: A standardized suspension of the bacteria is prepared to a specific density, often corresponding to a 0.5 McFarland turbidity standard.[8][9][10]

-

Prepare Microtiter Plate: A 96-well microtiter plate is prepared containing serial twofold dilutions of zinc bacitracin in a suitable broth medium (e.g., Mueller-Hinton broth).[8][11]

-

Inoculate Plate: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[8][9]

-

Incubate: The inoculated plate is incubated under appropriate atmospheric and temperature conditions for a defined period (typically 18-24 hours).[8][9]

-

Read Results: The plate is examined visually or with an automated reader to determine the lowest concentration of zinc bacitracin that completely inhibits visible bacterial growth. This concentration is the MIC.[8]

-

Interpret Results: The MIC value is compared to established clinical breakpoints from organizations like CLSI to categorize the isolate as susceptible, intermediate, or resistant.[10][11]

In Vivo Efficacy Study: Prevention of Necrotic Enteritis in Broilers

Clinical trials to evaluate the efficacy of zinc bacitracin in preventing necrotic enteritis in broiler chickens are crucial for regulatory approval and for establishing effective dosage regimens.

Example Protocol for Necrotic Enteritis Prevention:

-

Animals: Day-old broiler chicks of a commercial strain are used.

-

Housing: Chicks are housed in floor pens with fresh litter in an environmentally controlled facility. The facility may have a history of necrotic enteritis outbreaks to provide a natural challenge.[6][12]

-

Treatments:

-

Challenge: A challenge model may be employed, which can include co-infection with coccidia and oral gavage with a virulent strain of Clostridium perfringens.[13][14]

-

Data Collection:

-

Mortality: Daily mortality is recorded, and necropsies are performed to confirm the cause of death.[6][12]

-

Intestinal Lesion Scoring: At specific time points, a subset of birds from each group is euthanized, and their intestines are scored for the severity of necrotic enteritis lesions.

-

Performance Parameters: Body weight gain, feed intake, and feed conversion ratio are measured throughout the study.[6][12]

-

-

Statistical Analysis: Data are analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatment groups.

Pharmacokinetics

The pharmacokinetic profile of zinc bacitracin is characterized by poor absorption from the gastrointestinal tract. This property is advantageous for its use as an in-feed additive, as it allows the compound to exert its antimicrobial effects locally in the gut with minimal systemic exposure.

-

Absorption: Following oral administration, the vast majority of zinc bacitracin is not absorbed and remains in the gastrointestinal tract. Studies in rats, chickens, and piglets have shown that approximately 95% or more of an oral dose is excreted in the feces.[15]

-

Distribution: Due to its poor absorption, the distribution of zinc bacitracin to tissues and organs is negligible.[15]

-

Metabolism: The small fraction of bacitracin that may be absorbed is metabolized to amino acids and smaller, microbiologically inactive peptides. The primary metabolite is desamidobacitracin.[15]

-

Excretion: The primary route of excretion for orally administered zinc bacitracin is via the feces.[15] Only a very small percentage (3% or less) is excreted in the urine.[15]

Due to the limited systemic absorption, detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life in plasma are often not reported or are below the limit of detection in studies with oral administration at typical in-feed inclusion levels.

Clinical Applications and Efficacy

Zinc bacitracin is utilized in veterinary medicine for two primary purposes: the prevention and control of specific enteric diseases and for growth promotion.

Prevention and Control of Necrotic Enteritis in Poultry

Zinc bacitracin is highly effective in the prevention and control of necrotic enteritis caused by Clostridium perfringens in broiler chickens.[6][12][14]

| Treatment Group | Dosage (mg/kg feed) | Necrotic Enteritis Mortality (%) | Reference |

| Control | 0 | 7.4 | [6][12] |

| Zinc Bacitracin | 33 | 0.4 | [6][12] |

| Zinc Bacitracin | 55 | 0 | [6][12] |

In addition to reducing mortality, zinc bacitracin has been shown to significantly improve weight gain, feed conversion, and pigmentation in broilers at risk of necrotic enteritis.[6][12]

Growth Promotion in Livestock

Zinc bacitracin has been widely used as a growth promotant in various livestock species, including broilers, turkeys, swine, and beef cattle.[16][17][18] It is thought to enhance growth and improve feed efficiency by modulating the gut microbiota, reducing the metabolic burden of subclinical infections, and improving nutrient absorption.

Broilers:

| Treatment Group | Dosage (ppm) | Effect on Feed Conversion Ratio (FCR) | Reference |

| Control | 0 | - | [16] |

| Zinc Bacitracin | 55 | Improved FCR | [16] |

Swine:

| Treatment Group | Dosage (grams/ton) | Effect on Growth and Feed Efficiency | Reference |

| Control | 0 | - | [19] |

| Zinc Bacitracin | 10, 20, 40, 80 | Slightly faster and more efficient growth during the early growth period (38 to 112 lbs) | [19] |

Studies have shown that zinc bacitracin can improve the growth rate and feed conversion efficiency in pigs.[17]

Safety and Regulatory Status

Zinc bacitracin has a long history of safe use in target animal species when administered orally at approved concentrations. Due to its poor absorption from the gastrointestinal tract, there is a low risk of systemic toxicity and residue accumulation in edible tissues. The use of zinc bacitracin as a feed additive is regulated by governmental agencies in many countries, and approved inclusion levels and withdrawal times (if any) must be adhered to.

Conclusion

Zinc bacitracin remains a significant antimicrobial in veterinary medicine due to its targeted efficacy against Gram-positive enteric pathogens and its growth-promoting effects. Its mechanism of action, centered on the disruption of bacterial cell wall synthesis, is well-characterized. The extensive body of in vitro and in vivo data supports its clinical applications in poultry and swine. The poor gastrointestinal absorption of zinc bacitracin contributes to its favorable safety profile for in-feed use. For researchers and drug development professionals, a thorough understanding of the pharmacological properties of zinc bacitracin is essential for its responsible use and for the development of novel strategies to maintain animal health and productivity. Further research into the complex interactions between zinc bacitracin, the gut microbiota, and the host immune system will continue to refine our understanding of its multifaceted benefits in veterinary medicine.

References

- 1. polipapers.upv.es [polipapers.upv.es]

- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. academic.oup.com [academic.oup.com]

- 6. The control and prevention of necrotic enteritis in broilers with zinc bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. rr-asia.woah.org [rr-asia.woah.org]

- 10. Antimicrobial Susceptibility Testing | Washington Animal Disease Diagnostic Laboratory | Washington State University [waddl.vetmed.wsu.edu]

- 11. Antimicrobial Susceptibility Testing of Bacteria of Veterinary Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bu.edu.eg [bu.edu.eg]

- 14. Necrotic enteritis in broiler chickens: disease characteristics and prevention using organic antibiotic alternatives – a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. food.ec.europa.eu [food.ec.europa.eu]

- 16. Use of zinc bacitracin as a performance enhancer in broilers | Engormix [en.engormix.com]

- 17. thepigsite.com [thepigsite.com]

- 18. Growth and performance of broiler breeders fed bacitracin methylene disalicylate and zinc bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. openprairie.sdstate.edu [openprairie.sdstate.edu]

An In-depth Technical Guide to the Solubility and Stability of Zinc Bacitracin in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of zinc bacitracin in various solvents. The information is intended to assist researchers, scientists, and drug development professionals in formulating and analyzing this complex polypeptide antibiotic.

Executive Summary

Zinc bacitracin, a mixture of cyclic polypeptides, is a widely used antibiotic. Its efficacy and formulation are critically dependent on its solubility and stability characteristics. This document details the solubility of zinc bacitracin across a range of aqueous and organic solvents and explores its stability under various conditions. Key experimental protocols for solubility and stability assessment are provided, along with visual representations of analytical workflows and degradation pathways to facilitate a deeper understanding.

Solubility of Zinc Bacitracin

The solubility of zinc bacitracin is influenced by the polarity of the solvent and the pH. It is a complex of bacitracin with zinc, which generally enhances its stability.[1] The following tables summarize the available quantitative and qualitative solubility data.

Quantitative Solubility Data

The following table presents the reported quantitative solubility of zinc bacitracin in various solvents. It is important to note that slight variations in experimental conditions can affect these values.

| Solvent | Solubility (mg/mL) | Molarity (mM) | Notes |

| 1M Hydrochloric Acid | 50.0[2][3] | 33.65[2] | Forms a clear to hazy solution.[3] |

| Dimethyl Sulfoxide (DMSO) | 50.50[2] | 33.98[2] | - |

| Water | 1.11 (calculated from 1 in 900 parts)[4] | ~0.75 | Slightly soluble.[1] Some sources report < 1 mg/mL.[1] |

| Ethanol | 2.0 (calculated from 1 in 500 parts)[4] | ~1.35 | - |

| 10 mM Hydrochloric Acid | 5.0[5] | ~3.36 | Clear, faintly yellow-green solution.[5] |

Qualitative Solubility Data

The following table provides qualitative descriptions of zinc bacitracin's solubility in various solvents.

| Solvent | Qualitative Solubility |

| Methanol | Freely soluble[6] |

| Pyridine | Freely soluble[6] |

| Acetone | Slightly soluble[3] |

| Benzene | Slightly soluble[3][6] |

| Chloroform | Slightly soluble[6] |

| Ether | Very slightly soluble[4] |

Stability of Zinc Bacitracin

Zinc bacitracin is known to be more stable than bacitracin alone.[1] Its stability is significantly affected by pH, temperature, and the presence of oxidizing agents.

pH and Temperature Effects

-

Acidic Conditions: Zinc bacitracin is relatively stable in acidic solutions.[3]

-

Alkaline Conditions: It is unstable in solutions with a pH above 9.0.[3]

-

Aqueous Solutions: Aqueous solutions of bacitracin can degrade rapidly at room temperature.[3]

Degradation Pathways

The primary degradation pathways for bacitracin, and by extension zinc bacitracin, are oxidation and deamidation.[7][8]

-

Oxidation: This is a major decomposition mechanism in aqueous solutions, leading to the formation of oxidized products, including the less active Bacitracin F.[7][8]

-

Deamidation: This process is more prevalent in alkaline solutions.[7][8]

The degradation of bacitracin A to bacitracin F is a key transformation that results in a loss of antimicrobial activity.[3]

Experimental Protocols

This section provides detailed methodologies for assessing the solubility and stability of zinc bacitracin.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining the thermodynamic solubility of a substance.

Objective: To determine the saturation solubility of zinc bacitracin in a specific solvent.

Materials:

-

Zinc Bacitracin powder

-

Solvent of interest

-

Stoppered flasks or vials

-

Shaker or agitator set to a constant temperature

-

Centrifuge

-

Analytical balance

-

HPLC system or other suitable quantitative analysis equipment

Procedure:

-

Add an excess amount of zinc bacitracin powder to a flask containing a known volume of the solvent. Ensure there is undissolved solid material present.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a shaker or agitator with controlled temperature and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant.

-

Centrifuge the sample to separate any remaining undissolved solids.

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent.

-

Quantify the concentration of zinc bacitracin in the diluted sample using a validated analytical method, such as HPLC.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Protocol for Stability-Indicating HPLC Analysis

This protocol is adapted from the United States Pharmacopeia (USP) monograph for Bacitracin Zinc and is suitable for assessing the stability of zinc bacitracin and quantifying its major components and degradation products.

Objective: To separate and quantify the main components of zinc bacitracin (A, B1, B2, B3) and the primary degradation product (Bacitracin F).

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 250 mm, 5 µm packing

-

Mobile Phase: A mixture of methanol, water, buffer, and acetonitrile (26:15:5:2, v/v/v/v). The buffer is prepared by dissolving 34.8 g of dibasic potassium phosphate in 1 L of water and adjusting the pH to 6.0 with a solution of 27.2 g of monobasic potassium phosphate in 1 L of water.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 100 µL

Preparation of Solutions:

-

Diluent: Dissolve 40 g of edetate disodium in 1 L of water and adjust the pH to 7.0 with dilute sodium hydroxide.

-

System Suitability Solution: Prepare a solution of USP Bacitracin Zinc RS in the diluent to a nominal concentration of about 2.0 mg/mL.

-

Test Solution: Accurately weigh and dissolve a quantity of the zinc bacitracin sample in the diluent to obtain a nominal concentration of about 2.0 mg/mL.

Procedure:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the diluent as a blank.

-

Inject the System Suitability Solution and verify system performance (e.g., resolution, tailing factor).

-

Inject the Test Solution.

-

Record the chromatogram and identify the peaks corresponding to the different bacitracin components based on their relative retention times.

-

Calculate the percentage of each component and any degradation products.

Visualizations

The following diagrams illustrate the experimental workflow for solubility and stability testing and the degradation pathway of bacitracin.

Caption: Workflow for Solubility Determination

Caption: Workflow for Stability-Indicating HPLC Analysis

Caption: Primary Degradation Pathways of Bacitracin

References

- 1. Validation of a quantitative HPLC method for bacitracin and bacitracin zinc using EDTA as a mobile-phase modifier. | Sigma-Aldrich [sigmaaldrich.com]

- 2. Accelerated Stability Modeling for Peptides: a Case Study with Bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. famic.go.jp [famic.go.jp]

- 5. selleckchem.com [selleckchem.com]

- 6. cdn.who.int [cdn.who.int]

- 7. Analysis of the Related Substances and Content of Effective Bacitracin by HPLC Combined with Component Preparation [journal11.magtechjournal.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

The Impact of Albac (Zinc Bacitracin) on Gut Microbial Ecology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Albac®, the trade name for an animal feed additive containing zinc bacitracin, exerts a significant influence on the microbial ecology of the gastrointestinal tract. As a polypeptide antibiotic, bacitracin primarily targets Gram-positive bacteria by interfering with cell wall synthesis. This selective pressure leads to notable shifts in the composition and diversity of the gut microbiota, with implications for host health, nutrient utilization, and disease prevention, particularly in poultry and swine. This technical guide provides an in-depth analysis of this compound's core effects on gut microbial ecology, detailing its mechanism of action, quantitative impacts on microbial populations, and the subsequent modulation of host signaling pathways. Detailed experimental protocols for studying these effects are also provided to facilitate further research in this area.

Mechanism of Action of Bacitracin in the Gut

Bacitracin's primary mode of action is the inhibition of bacterial cell wall synthesis. It achieves this by forming a complex with C55-isoprenyl pyrophosphate, a lipid carrier molecule responsible for transporting peptidoglycan precursors across the cell membrane. This sequestration prevents the dephosphorylation of the carrier, thereby halting the peptidoglycan synthesis cycle and leading to cell lysis in growing bacteria. This mechanism is most effective against Gram-positive bacteria, which possess a thick, exposed peptidoglycan layer.

Quantitative Impact of this compound on Gut Microbiota Composition

The administration of this compound as a feed additive induces significant and measurable changes in the gut microbial community. These alterations are most pronounced in the ceca, a site of intense microbial activity. The following tables summarize quantitative data from various studies in poultry and swine.

Table 1: Effect of Bacitracin on the Relative Abundance of Key Bacterial Phyla in Broiler Chicken Ceca

| Treatment Group | Firmicutes (%) | Bacteroidetes (%) | Proteobacteria (%) | Actinobacteria (%) | Reference |

| Control | 49.29 | 45.03 | 3.90 | 1.58 | [1] |

| Bacitracin | 46.28 | 48.57 | 3.65 | 1.09 | [1] |

| Control | Not Specified | Not Specified | Not Specified | Not Specified | |

| Bacitracin Methylene Disalicylate (BMD) | Increased by 10.08% at day 14 | Not Specified | Not Specified | Not Specified |

Data presented as the mean relative abundance.

Table 2: Effect of Bacitracin on the Relative Abundance of Key Bacterial Genera in Broiler Chicken Ceca

| Treatment Group | Lactobacillus (%) | Bifidobacterium (%) | Clostridium (%) | Bacteroides (%) | Escherichia (%) | Reference |

| Control (Day 30) | 5.36 | Not Specified | Not Specified | Not Specified | Not Specified | [2] |

| Bacitracin (Day 30) | 1.63 | Consistently Decreased | Not Specified | Increased by 4% | Not Specified | [2] |

| Control | Not Specified | Not Specified | Lower | Not Specified | Higher | |

| Bacitracin Methylene Disalicylate (BMD) | Not Specified | Not Specified | Not Specified | Not Specified | Lower |

Data presented as the mean relative abundance or observed trend.

Table 3: Effect of Bacitracin on Gut Microbiota in Nursery Pigs

| Treatment Group | Microbial Diversity | Prevotella stercorea | Phascolarctobacterium succinatutens | Mitsuokella jalaludinii | Fecal E. coli F18+ | Reference |

| F18+ E. coli Challenge (PC) | Disrupted | Reduced | Not Specified | Not Specified | Increased | [3] |

| PC + Bacitracin (AGP) | Not Specified | Not Specified | Increased | Reduced | Reduced | [3] |

Observations following an experimental challenge with enterotoxigenic E. coli.

Modulation of Host Signaling Pathways

The alterations in the gut microbiota induced by this compound can have a profound impact on host physiology, primarily through the modulation of signaling pathways involved in immunity and intestinal barrier function.

Innate Immune Recognition and Inflammatory Response

Bacitracin-induced shifts in microbial populations can alter the array of microbe-associated molecular patterns (MAMPs) present in the gut lumen. This, in turn, influences the activation of pattern recognition receptors (PRRs) on intestinal epithelial cells and immune cells.

-

Toll-Like Receptors (TLRs) and Nucleotide-binding Oligomerization Domain (NOD)-like Receptors (NLRs): Changes in the abundance of Gram-positive bacteria (rich in peptidoglycan and lipoteichoic acid) and Gram-negative bacteria (containing lipopolysaccharide) can modulate the signaling cascades downstream of TLR2, TLR4, and NOD1/2.

-

NF-κB Signaling: The activation of PRRs often converges on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a master regulator of inflammation. Studies in pigs have suggested that bacitracin may reduce the expression of PRR genes, potentially leading to a dampened inflammatory response in the face of an enterotoxigenic E. coli challenge.

Gut Barrier Function

The integrity of the intestinal epithelial barrier is crucial for preventing the translocation of harmful substances and pathogens from the gut lumen into the bloodstream. Bacitracin can influence gut barrier function both directly and indirectly.

-

Direct Effects: Some studies suggest that bacitracin can protect intestinal epithelial cells from damage caused by bacterial toxins, such as those produced by Clostridium difficile. This protective effect helps to maintain the integrity of the epithelial layer.

-

Indirect Effects: By modulating the gut microbiota, bacitracin can influence the production of microbial metabolites, such as short-chain fatty acids (SCFAs), which are known to play a role in maintaining gut barrier function. However, studies have shown that bacitracin can also lead to a decrease in the production of certain SCFAs, like butyrate, which is a primary energy source for colonocytes.

Experimental Protocols

Animal Model and Experimental Design

A common experimental design to assess the impact of this compound on gut microbial ecology in broiler chickens is as follows:

16S rRNA Gene Sequencing and Analysis

1. Sample Collection and DNA Extraction:

-

Aseptically collect cecal contents from euthanized animals.

-

Immediately freeze samples at -80°C for storage.

-

Extract total genomic DNA from approximately 200-250 mg of cecal content using a commercially available kit optimized for stool or soil samples (e.g., QIAamp Fast DNA Stool Mini Kit, ZymoBIOMICS DNA Miniprep Kit). These kits typically include a bead-beating step for mechanical lysis of bacterial cells.

-

Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit).

2. PCR Amplification of the 16S rRNA Gene:

-

Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using universal primers such as 341F (5'-CCTACGGGNGGCWGCAG-3') and 805R (5'-GACTACHVGGGTATCTAATCC-3').

-

Perform PCR in a total volume of 25-50 µL containing template DNA, primers, a high-fidelity DNA polymerase, and dNTPs.

-

A typical PCR program includes an initial denaturation step, followed by 25-30 cycles of denaturation, annealing, and extension, and a final extension step.

3. Library Preparation and Sequencing:

-

Purify the PCR products to remove primers and dNTPs.

-

Index the amplicons using a Nextera XT Index Kit or similar, allowing for multiplexing of samples.

-

Quantify and pool the indexed libraries.

-

Perform paired-end sequencing on an Illumina MiSeq or a similar platform.

4. Bioinformatic and Statistical Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim and filter reads using software such as Trimmomatic or within pipelines like QIIME 2 or DADA2.

-

OTU Picking/ASV Inference: Cluster sequences into Operational Taxonomic Units (OTUs) at a 97% similarity threshold using pipelines like QIIME or UPARSE, or infer Amplicon Sequence Variants (ASVs) with DADA2.

-

Taxonomic Assignment: Assign taxonomy to the representative sequences of each OTU/ASV using a reference database such as Greengenes, SILVA, or the Ribosomal Database Project (RDP).

-

Diversity Analysis:

-

Alpha diversity: Calculate metrics such as Chao1 (richness), Shannon index (richness and evenness), and Simpson's index within each sample.

-

Beta diversity: Compare the microbial composition between samples using metrics like Bray-Curtis dissimilarity, and weighted and unweighted UniFrac distances. Visualize the results using Principal Coordinate Analysis (PCoA) or Non-metric Multidimensional Scaling (NMDS).

-

-

Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, Kruskal-Wallis test) to identify significant differences in microbial abundance and diversity between treatment groups.

Conclusion

This compound, through its active ingredient zinc bacitracin, is a potent modulator of the gut microbial ecosystem in livestock. Its selective pressure against Gram-positive bacteria leads to significant shifts in the gut microbiota, which can have both beneficial and potentially detrimental effects on the host. While it is effective in controlling pathogenic bacteria like Clostridium perfringens, its impact on beneficial commensals such as Lactobacillus and Bifidobacterium warrants careful consideration. The resulting alterations in the gut microbiome can influence host immune responses and intestinal barrier function through the modulation of key signaling pathways. Further research, utilizing the detailed methodologies outlined in this guide, is essential to fully elucidate the complex interactions between this compound, the gut microbiota, and the host, and to optimize its use in animal production.

References

Methodological & Application

Application Notes and Protocols for Studying the Effects of Albac (Zinc Bacitracin) on Gut Health in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing animal models to investigate the effects of Albac, a feed additive containing zinc bacitracin, on gut health. The protocols outlined below are designed for researchers in the fields of animal nutrition, veterinary medicine, and drug development.

Introduction to this compound and its Role in Gut Health

This compound is a commercially available feed additive, with the active ingredient being zinc bacitracin.[1][2][3][4][5][6] Bacitracin is a polypeptide antibiotic that is effective against Gram-positive bacteria.[3][7] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by interfering with the dephosphorylation of C55-isoprenyl pyrophosphate, a lipid carrier molecule that transports peptidoglycan precursors across the cell membrane.[3][7][8] In the context of animal health, this compound is primarily used to promote growth and improve feed efficiency in livestock, particularly poultry and swine.[1][3][4][5][9] It is also indicated for the prevention and control of necrotic enteritis, an inflammatory gut condition caused by Clostridium perfringens.[2][4][10][6] A key feature of this compound is that it is not significantly absorbed from the intestinal tract, meaning no withdrawal period is required before slaughter.[1][3][4][5]

The positive effects of this compound on gut health are attributed to its ability to modulate the gut microbiota, leading to a healthier gut environment and improved nutrient absorption.[1][4][5] Studies have shown that bacitracin can alter the composition of the gut microbiome, for instance by reducing the populations of Clostridium perfringens and certain Lactobacillus species, while in some cases increasing the diversity of the cecal microbiota in chickens.[4][11][12] Furthermore, research suggests that bacitracin can reduce intestinal permeability and enhance the expression of tight junction proteins, which are crucial for maintaining the integrity of the intestinal barrier.[10][13][14]

Animal Models for Studying this compound's Effects

The selection of an appropriate animal model is critical for accurately assessing the impact of this compound on gut health. Given this compound's primary use in poultry and swine, these are the most relevant models.

Poultry Model: Necrotic Enteritis Challenge

Necrotic enteritis (NE) is a significant disease in poultry characterized by inflammation and necrosis of the small intestine, primarily caused by Clostridium perfringens.[1][15] Inducing NE in broiler chickens provides a robust model to evaluate the protective and therapeutic effects of this compound.

Experimental Workflow for Necrotic Enteritis Induction in Broiler Chickens

Caption: Experimental workflow for inducing necrotic enteritis in broiler chickens.

Swine Model: Weaning Stress

Weaning is a highly stressful period for piglets, often leading to intestinal inflammation, increased permeability, and dysbiosis. This makes the post-weaning period an excellent model to study the effects of this compound on gut health in a non-infectious, stress-induced context.

Experimental Protocols

Protocol for Induction of Necrotic Enteritis in Broiler Chickens

Objective: To induce subclinical or clinical necrotic enteritis in broiler chickens to evaluate the efficacy of this compound.

Materials:

-

Day-old broiler chicks

-

Standard broiler starter and grower diets

-

High-protein diet (e.g., 30% fishmeal)

-

Virulent strain of Clostridium perfringens (e.g., a NetB toxin-producing strain)[1]

-

Eimeria spp. oocysts (e.g., E. maxima)[15]

-

Oral gavage needles

-

This compound (zinc bacitracin) premix

Procedure:

-

Acclimatization (Day 0-14): House day-old chicks in a clean, temperature-controlled environment with ad libitum access to a standard starter diet and water.

-

Coccidial Challenge (Day 15): Orally gavage each chick with a suspension of Eimeria spp. oocysts (e.g., 5,000 to 10,000 oocysts per bird) to induce coccidiosis.[15]

-

Dietary Change (Day 16-18): Switch the birds to a high-protein grower diet to promote the proliferation of C. perfringens.[1]

-

C. perfringens Inoculation (Day 19-21): Orally inoculate the birds with a broth culture of a virulent C. perfringens strain (e.g., 10^8 to 10^9 CFU per bird) daily for three consecutive days.[1][15]

-

This compound Administration:

-

Prophylactic Group: Incorporate this compound into the feed from day 0 at the desired concentration.

-

Therapeutic Group: Introduce this compound into the feed at the onset of clinical signs or from day 19.

-

Control Group: Provide the same diet without this compound.

-

-

Monitoring and Assessment (Day 22 onwards):

-

Record daily mortality, feed intake, and body weight.

-

Score clinical signs such as depression, ruffled feathers, and diarrhea.[1]

-

At the end of the experiment, euthanize a subset of birds from each group for intestinal lesion scoring and sample collection.

-

Protocol for Assessment of Intestinal Permeability (FITC-Dextran Assay)

Objective: To measure intestinal permeability in vivo.

Materials:

-

Fluorescein isothiocyanate-dextran (FITC-dextran; 3-5 kDa)[16][17]

-

Phosphate-buffered saline (PBS)

-

Oral gavage needles

-

Blood collection tubes

-

Centrifuge

-

Fluorometer or fluorescence plate reader

Procedure:

-

Fast the animals for 4-6 hours prior to the assay.

-

Prepare a solution of FITC-dextran in PBS (e.g., 8.32 mg/kg body weight for chickens).[17]

-

Administer the FITC-dextran solution via oral gavage.

-

After a specific time period (e.g., 1 hour for chickens), collect blood samples from the animals.[17][18]

-

Allow the blood to clot and then centrifuge to separate the serum.

-

Measure the fluorescence of the serum samples using a fluorometer with excitation and emission wavelengths of approximately 485 nm and 528 nm, respectively.[18]

-

Generate a standard curve using known concentrations of FITC-dextran to quantify the concentration in the serum samples. Higher serum FITC-dextran levels indicate increased intestinal permeability.[16]

Protocol for Quantification of Inflammatory Cytokines in Intestinal Tissue

Objective: To measure the expression of pro- and anti-inflammatory cytokines in the intestine.

Materials:

-

Intestinal tissue samples (e.g., jejunum, ileum)

-

RNA extraction kit

-

Reverse transcription kit

-

Quantitative PCR (qPCR) machine and reagents

-

Primers for target cytokines (e.g., IL-1β, TNF-α, IL-6, IL-10) and a reference gene (e.g., GAPDH).[19][20]

Procedure:

-

RNA Extraction: Immediately after collection, snap-freeze intestinal tissue samples in liquid nitrogen and store at -80°C. Extract total RNA from the tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using the synthesized cDNA, specific primers for the target cytokines, and a suitable qPCR master mix.

-

Data Analysis: Calculate the relative expression of each cytokine gene normalized to the reference gene using the 2^-ΔΔCt method.

Data Presentation

Quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Performance and Intestinal Lesions in Broiler Chickens with Necrotic Enteritis

| Parameter | Control Group | This compound (Prophylactic) | This compound (Therapeutic) |

| Average Daily Gain (g) | |||

| Feed Conversion Ratio | |||

| Mortality Rate (%) | |||

| Intestinal Lesion Score (0-4) |

Table 2: Effect of this compound on Gut Barrier Function and Inflammation

| Parameter | Control Group | This compound-Treated Group |

| Serum FITC-Dextran (ng/mL) | ||

| Relative mRNA Expression of ZO-1 | ||

| Relative mRNA Expression of Occludin | ||

| Relative mRNA Expression of TNF-α | ||

| Relative mRNA Expression of IL-10 |

Signaling Pathways

The beneficial effects of this compound on gut health are likely mediated through the modulation of various signaling pathways. While the direct impact of bacitracin on host cell signaling is not as well-defined as its antimicrobial action, its influence on the gut microbiota and the reduction of pathogenic bacteria and their toxins can indirectly affect host inflammatory and barrier function pathways.

Signaling Pathway Modulated by this compound in the Gut

Caption: Putative signaling pathways influenced by this compound in the gut.

By inhibiting pathogenic bacteria, this compound reduces the activation of pro-inflammatory pathways like NF-κB, leading to decreased production of inflammatory cytokines.[19] Concurrently, by promoting a healthier gut microbiota and potentially upregulating the expression of tight junction proteins, this compound enhances intestinal barrier function, further reducing inflammation and improving overall gut health.[10][11]

References

- 1. Frontiers | A comprehensive review of experimental models and induction protocols for avian necrotic enteritis over the past 2 decades [frontiersin.org]

- 2. evetechnologies.com [evetechnologies.com]

- 3. Bacitracin - Wikipedia [en.wikipedia.org]

- 4. Necrotic enteritis challenge models with broiler chickens raised on litter: evaluation of preconditions, Clostridium perfringens strains and outcome variables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Antibiotic Bacitracin Protects Human Intestinal Epithelial Cells and Stem Cell-Derived Intestinal Organoids from Clostridium difficile Toxin TcdB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Poultry Subclinical Necrotic Enteritis Disease Model Based on Natural Clostridium perfringens Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Bacitracin? [synapse.patsnap.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Clinical evaluation of in-feed zinc bacitracin for the control of porcine intestinal adenomatosis in growing/fattening pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neomycin and bacitracin reduce the intestinal permeability in mice and increase the expression of some tight-junction proteins [scielo.isciii.es]

- 11. Tannins and Bacitracin Differentially Modulate Gut Microbiota of Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. orbit.dtu.dk [orbit.dtu.dk]

- 13. thepigsite.com [thepigsite.com]

- 14. [논문]Neomycin and bacitracin reduce the intestinal permeability in mice and increase the expression of some tight-junction proteins [scienceon.kisti.re.kr]

- 15. academic.oup.com [academic.oup.com]

- 16. mdpi.com [mdpi.com]

- 17. Evaluation of Intestinal Permeability and Liver Bacterial Translocation in Two Modern Broilers and Their Jungle Fowl Ancestor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comparison of intestinal permeability, morphology, and ileal microbial communities of commercial hens housed in conventional cages and cage-free housing systems - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Proposed Role for Pro-Inflammatory Cytokines in Damaging Behavior in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Microvillus in LBW Meishan Piglets Preserved Microvillus Integrity Alongside Impaired Intestinal Barrier Function in Low-Birth-Weight Meishan Neonatal Piglets [mdpi.com]

Application Notes and Protocols for Albac (Zinc Bacitracin) Solutions in Laboratory Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Albac (Zinc Bacitracin) solutions in various laboratory settings. The information is intended to guide researchers in accurately preparing solutions and designing experiments.

Product Information and Physical Properties

This compound is the brand name for a veterinary antibiotic that contains bacitracin, most commonly in the form of zinc bacitracin.[1][2][3][4] Bacitracin is a polypeptide antibiotic produced by Bacillus subtilis and Bacillus licheniformis.[5] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][6][7]

Table 1: Physical and Chemical Properties of Zinc Bacitracin

| Property | Description | Citations |

| Appearance | White to pale brownish-yellow powder; odorless or with a faint characteristic odor. | [7][8] |

| Molecular Formula | C₆₆H₁₀₁N₁₇O₁₆SZn | [7] |

| Molecular Weight | 1486.07 g/mol | [7] |

| Solubility | Soluble in 900 parts water and 500 parts ethanol. Very slightly soluble in ether. Soluble in 1 N HCl (50 mg/mL). Insoluble in acetone, chloroform, and benzene. | [1][7][8] |

| Stability | Aqueous solutions are most stable at 2-8°C and a pH of 5-7.[6] Solutions lose activity rapidly at room temperature and above pH 9.[1] Dry powder should be stored in a tightly closed container, protected from light, at a temperature not exceeding 25°C.[8] |

Mechanism of Action

Antibacterial Action

The primary and most well-understood mechanism of action of bacitracin is its antibacterial effect, which is particularly potent against Gram-positive bacteria.[9] Bacitracin disrupts the synthesis of the bacterial cell wall by interfering with the dephosphorylation of C₅₅-isoprenyl pyrophosphate, a lipid carrier molecule responsible for transporting peptidoglycan precursors across the cell membrane.[6][9][10][11] This interruption of the cell wall synthesis leads to bacterial cell lysis and death.

Diagram 1: Antibacterial Mechanism of Action of Bacitracin

Caption: Inhibition of bacterial cell wall synthesis by bacitracin.

Effects on Eukaryotic Cells: Inhibition of Insulin Degradation

While primarily an antibiotic, bacitracin has also been shown to inhibit the degradation of insulin in eukaryotic cells.[4][5] It achieves this by inhibiting the enzyme glutathione-insulin transhydrogenase, which is also known as protein disulfide isomerase (PDI).[4][5][11][12] This enzyme is involved in the cleavage of the disulfide bonds of insulin, which is a key step in its degradation.

Diagram 2: Inhibition of Insulin Degradation by Bacitracin

Caption: Bacitracin inhibits the enzymatic degradation of insulin.

Preparation of this compound (Zinc Bacitracin) Solutions

Safety Precautions: Handle this compound (zinc bacitracin) powder in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Stock Solution Preparation

Diagram 3: Workflow for Stock Solution Preparation

Caption: General workflow for preparing a sterile stock solution.

Protocol 1: Preparation of a 10 mg/mL Stock Solution in Water

-

Weighing: Accurately weigh 10 mg of zinc bacitracin powder.

-

Dissolution: Add the powder to a sterile conical tube. Add a small volume of sterile, deionized water (e.g., 500 µL) and vortex to dissolve. Zinc bacitracin has a solubility of approximately 1.1 mg/mL in water, so achieving a 10 mg/mL solution may require acidification.[7][8] To aid dissolution for a higher concentration stock, sterile 0.05 M HCl can be used, followed by pH adjustment with sterile NaOH to a final pH of 6.0-7.0.

-

Volume Adjustment: Bring the final volume to 1 mL with sterile, deionized water.

-

Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] Avoid repeated freeze-thaw cycles.

Note on Solubility: For higher concentration stock solutions, DMSO can be used, with a reported solubility of up to 100 mg/mL, though some sources indicate lower solubility.[2][5] If using DMSO, ensure the final concentration in your experimental medium is not cytotoxic (typically <0.5%).

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is a general guideline for determining the MIC of this compound against a bacterial strain.

Table 2: Typical Concentration Ranges for in vitro Assays

| Assay Type | Typical Concentration Range | Citations |

| Antibacterial (MIC) | 0.25 - 128 µM | [9] |

| Antibacterial (Growth Inhibition) | 0 - 32 mg/L | [13] |

| Insulin Degradation Inhibition | 70 - 300 µM | [4][5] |

| Protein Disulfide Isomerase (PDI) Inhibition | IC₅₀: 20 µM (bacitracin F) - 1050 µM (bacitracin B) | [12] |

Protocol 2: Broth Microdilution MIC Assay

-

Prepare Bacterial Inoculum: Culture the bacterial strain of interest overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the overnight culture to a final concentration of approximately 5 x 10⁵ CFU/mL in fresh broth.

-

Prepare Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in the appropriate broth in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Inoculate Plate: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Controls: Include a positive control (bacteria with no this compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Inhibition of Insulin Degradation Assay

This protocol provides a framework for assessing the inhibitory effect of this compound on insulin degradation by cells or cell lysates.

Protocol 3: Cell-Based Insulin Degradation Assay

-

Cell Culture: Plate cells (e.g., hepatocytes, adipocytes) in a suitable culture plate and grow to the desired confluency.

-

Pre-treatment: Wash the cells with serum-free medium. Pre-incubate the cells with varying concentrations of this compound (e.g., 50, 100, 200, 300 µM) in serum-free medium for 1 hour at 37°C.[4][5]

-

Insulin Addition: Add a known concentration of insulin (e.g., 100 nM) to each well and incubate for a defined period (e.g., 30, 60, 120 minutes) at 37°C.

-

Sample Collection: At each time point, collect the cell culture supernatant.

-

Quantify Insulin: Measure the concentration of intact insulin remaining in the supernatant using an ELISA or RIA kit.

-

Data Analysis: Compare the amount of insulin degraded in the presence and absence of this compound to determine the inhibitory effect.

Data Presentation

All quantitative data should be summarized in tables for clear comparison. An example is provided below.

Table 3: Example Data Table for MIC Assay

| Bacterial Strain | This compound Concentration (µg/mL) | Growth (OD₆₀₀) |

| S. aureus | 0 (Control) | 0.85 |

| 1 | 0.82 | |

| 2 | 0.45 | |

| 4 | 0.05 | |

| 8 | 0.02 | |

| 16 | 0.02 |

Table 4: Example Data Table for Insulin Degradation Assay

| This compound Concentration (µM) | Incubation Time (min) | % Insulin Degraded |

| 0 (Control) | 60 | 75% |

| 100 | 60 | 45% |

| 200 | 60 | 20% |

| 300 | 60 | 10% |

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pathways of insulin degradation in isolated adipocytes: evaluation by gel filtration and differential precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Bacitracin | C66H103N17O16S | CID 10909430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bacitracin zinc | 1405-89-6 [chemicalbook.com]

- 8. cdn.who.int [cdn.who.int]

- 9. Synthesis, construction, and evaluation of self-assembled nano-bacitracin A as an efficient antibacterial agent in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition by bacitracin of rat adipocyte plasma membrane degradation of 125I-insulin is associated with an increase in plasma membrane bound insulin and a potentiation of glucose oxidation by adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Insulin-Degrading Enzyme from Structure to Allosteric Modulation: New Perspectives for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bacitracin inhibits the reductive activity of protein disulfide isomerase by disulfide bond formation with free cysteines in the substrate-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. “Universal” Antimicrobial Combination of Bacitracin and His6-OPH with Lactonase Activity, Acting against Various Bacterial and Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Experimental Design of Albac Supplementation in Swine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Albac®, an antibiotic feed additive containing zinc bacitracin, is utilized in swine production to enhance growth rate and improve feed efficiency.[1][2] Zinc bacitracin, a polypeptide antibiotic, is not absorbed from the gastrointestinal tract, thus requiring no withdrawal period before slaughter.[1][2] Its primary mode of action is through the modulation of the gut microbiota.[3][4] This document provides detailed application notes and protocols for designing and conducting in vivo experiments to evaluate the efficacy and mechanisms of this compound supplementation in swine.

Experimental Design and Justification

A well-designed in vivo study is crucial for accurately assessing the effects of this compound supplementation. The following experimental design is recommended:

1.1. Animals and Housing:

-

Animals: A sufficient number of pigs (e.g., a minimum of 12 pigs per treatment group) should be used to ensure statistical power.[5] Pigs should be of a similar age, weight, and genetic background and should be healthy at the start of the trial.

-

Housing: Pigs should be housed in pens that allow for individual or group monitoring of feed intake and growth performance.[6][7] Environmental conditions such as temperature and ventilation should be controlled and consistent across all treatment groups.[6]

1.2. Dietary Treatments:

-

Control Group (CON): A basal diet without any antibiotic supplementation.

-

This compound Supplemented Group (ALB): The basal diet supplemented with this compound at the recommended dosage. The typical inclusion rate for zinc bacitracin in swine grower-finisher feed is 10 to 50 grams per ton.[1]

-

Positive Control Group (PC - Optional): A basal diet supplemented with another approved antibiotic growth promoter can be included for comparative purposes.[8]

1.3. Experimental Duration: The duration of the study will depend on the specific growth phase being evaluated (e.g., nursery, growing-finishing). A typical growing-finishing trial may last for 84 days.[1]

1.4. Randomization: Pigs should be randomly allocated to the different dietary treatment groups to minimize bias.[5]

Experimental Protocols

2.1. Growth Performance Evaluation:

Objective: To determine the effect of this compound supplementation on the growth performance of swine.

Methodology:

-

Individually weigh all pigs at the beginning of the experiment and at regular intervals (e.g., weekly or bi-weekly) throughout the trial period.[5][7]

-

Record the total feed provided to each pen and the amount of feed remaining at the end of each weigh period to calculate feed intake.[5]

-

Calculate the following parameters for each treatment group:

-

Average Daily Gain (ADG): (Final Body Weight - Initial Body Weight) / Number of Days

-

Average Daily Feed Intake (ADFI): Total Feed Consumed / Number of Days

-

Feed Conversion Ratio (FCR): ADFI / ADG

-

2.2. Gut Health Assessment:

Objective: To evaluate the impact of this compound supplementation on the gastrointestinal health of swine.

Methodology:

-

Sample Collection: At the end of the trial, a subset of pigs from each treatment group should be euthanized for sample collection.[9] Collect digesta samples from the ileum and cecum, as well as intestinal tissue samples.[3]

-

Microbiota Analysis:

-

Intestinal Morphology:

-

From the collected intestinal tissue, prepare histological slides.

-

Measure villus height and crypt depth to assess intestinal integrity and absorptive capacity.

-

2.3. Immune Response Evaluation:

Objective: To assess the effect of this compound supplementation on the immune status of swine.

Methodology:

-

Blood Sample Collection: Collect blood samples from a subset of pigs in each group at different time points during the study (e.g., beginning, middle, and end).

-

Immunoglobulin Analysis:

-

Separate serum from the blood samples.

-

Measure the concentrations of key immunoglobulins, such as IgG and IgA, using ELISA kits.[11]

-

-

Cytokine Profiling:

2.4. Meat Quality Analysis:

Objective: To determine if this compound supplementation influences the quality of pork.

Methodology:

-

Sample Collection: After slaughter, collect loin muscle (longissimus dorsi) samples from a subset of carcasses from each treatment group.[14]

-

Physicochemical Measurements:

-

pH: Measure the pH of the muscle at 45 minutes and 24 hours post-mortem.[14][15]

-

Color: Evaluate meat color using a colorimeter to measure L* (lightness), a* (redness), and b* (yellowness) values.[14][16]

-

Water Holding Capacity (WHC): Determine the drip loss and cooking loss of the meat samples.[14][15]

-

-

Sensory Evaluation (Optional): Conduct sensory panel tests to assess tenderness, juiciness, and flavor of the cooked pork.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.

Table 1: Effect of this compound Supplementation on Growth Performance

| Parameter | Control | This compound | P-value |

| Initial Body Weight (kg) | |||

| Final Body Weight (kg) | |||

| Average Daily Gain ( g/day ) | |||

| Average Daily Feed Intake ( g/day ) | |||

| Feed Conversion Ratio |

Table 2: Effect of this compound Supplementation on Gut Health Parameters

| Parameter | Control | This compound | P-value |

| Gut Microbiota | |||

| Shannon Diversity Index | |||

| Relative Abundance of Firmicutes (%) | |||

| Relative Abundance of Bacteroidetes (%) | |||

| Intestinal Morphology | |||

| Villus Height (μm) | |||

| Crypt Depth (μm) | |||

| Villus Height:Crypt Depth Ratio |

Table 3: Effect of this compound Supplementation on Immune Response Markers

| Parameter | Control | This compound | P-value |

| Serum IgG (mg/mL) | |||

| Serum IgA (mg/mL) | |||

| TNF-α expression (relative units) | |||

| IL-10 expression (relative units) |

Table 4: Effect of this compound Supplementation on Meat Quality Characteristics

| Parameter | Control | This compound | P-value |

| pH (45 min) | |||

| pH (24 h) | |||

| L* value | |||

| a* value | |||

| b* value | |||

| Drip Loss (%) |

Visualizations

Caption: Experimental workflow for evaluating this compound supplementation in swine.

Caption: Proposed mechanism of action for this compound in swine.

References

- 1. Review: Methods and biomarkers to investigate intestinal function and health in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Effects on Swine Gastrointestinal Microbiota and Their Accompanying Antibiotic Resistome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. extensionpubs.unl.edu [extensionpubs.unl.edu]

- 6. depts.ttu.edu [depts.ttu.edu]

- 7. Evaluation of Growth Performance in Swine [ansc.purdue.edu]

- 8. Clinical evaluation of in-feed zinc bacitracin for the control of porcine intestinal adenomatosis in growing/fattening pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessing Intestinal Health in Pigs: Recognizing Unaddressed Areas and Prospective Research Avenues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Assessing immune competence in pigs by immunization with tetanus toxoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. d-nb.info [d-nb.info]

- 14. thepigsite.com [thepigsite.com]

- 15. conhecer.org.br [conhecer.org.br]

- 16. openagrar.de [openagrar.de]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent Results in Albac Poultry Trials

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting inconsistent results in poultry trials involving Albac™, a feed additive containing bacitracin zinc. The following information is designed to address common issues and provide standardized protocols to enhance experimental reproducibility.

Troubleshooting Guide

This guide addresses specific problems that may lead to inconsistent trial outcomes.

| Problem/Observation | Potential Causes | Recommended Actions |